4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
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Overview
Description
4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Methylsulfonyl Group: This step involves sulfonylation reactions, where a sulfonyl chloride reacts with the triazole derivative in the presence of a base.
Attachment of the Trifluoromethylphenoxy Group: This can be achieved through nucleophilic substitution reactions where the phenoxy group is introduced using appropriate phenol derivatives and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its unique structure may interact with biological targets in novel ways, offering new avenues for treatment.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal biological processes. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it more effective in its intended role.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
Fluconazole: A triazole antifungal drug with a simpler structure but similar biological activity.
Voriconazole: Another triazole antifungal with a more complex structure, used to treat serious fungal infections.
Uniqueness
4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly enhance its pharmacokinetic profile compared to other triazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-3-26-18(12-29-17-6-4-5-16(11-17)20(21,22)23)24-25-19(26)30(27,28)13-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITOBPIEKKAGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)CC2=CC=C(C=C2)C)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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